molecular formula C12H13Cl5N4OS B11713923 N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea

N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea

Cat. No.: B11713923
M. Wt: 438.6 g/mol
InChI Key: OUKAXCHKWQNMSY-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichloroaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 2,2,2-trichloroethyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the consistency and quality of the final product. Advanced techniques such as distillation and crystallization may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of multiple chlorine atoms and the thiourea moiety, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dibromoanilino)carbothioyl]amino}ethyl)urea
  • N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-difluoroanilino)carbothioyl]amino}ethyl)urea

Uniqueness

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea is unique due to its specific combination of chlorine atoms and the thiourea moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13Cl5N4OS

Molecular Weight

438.6 g/mol

IUPAC Name

1,1-dimethyl-3-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]urea

InChI

InChI=1S/C12H13Cl5N4OS/c1-21(2)11(22)20-9(12(15,16)17)19-10(23)18-8-4-3-6(13)5-7(8)14/h3-5,9H,1-2H3,(H,20,22)(H2,18,19,23)

InChI Key

OUKAXCHKWQNMSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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